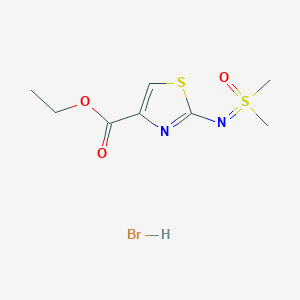

Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide

Description

Ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide (CAS: 2174007-90-8) is a thiazole-based heterocyclic compound characterized by a unique sulfanylidene-amino substituent at the 2-position of the thiazole ring and an ethyl carboxylate ester at the 4-position, stabilized as a hydrobromide salt. Its molecular weight is 329.2 g/mol, with a purity ≥95% . The dimethyl(oxo)-λ⁶-sulfanylidene group introduces a sulfoximine-like structure, which is rare in thiazole derivatives and likely influences electronic properties and intermolecular interactions.

Properties

IUPAC Name |

ethyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S2.BrH/c1-4-13-7(11)6-5-14-8(9-6)10-15(2,3)12;/h5H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMPDGHLSIRUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174007-90-8 | |

| Record name | 4-Thiazolecarboxylic acid, 2-[(dimethyloxido-λ4-sulfanylidene)amino]-, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174007-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with various amine and carboxylate reagents. The specific synthetic pathways can vary, but they generally aim to introduce the dimethyl(oxo)-l6-sulfanylidene moiety effectively. The compound's structure is characterized by the presence of a thiazole ring, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Thiazoles have been reported to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial aminoacyl-tRNA synthetase (aaRS), which is crucial for protein synthesis in bacteria. This inhibition can lead to bacteriostatic or bactericidal effects depending on the concentration and specific bacterial strain involved .

-

Case Studies :

- A study demonstrated that compounds similar to ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

- Another investigation into thiazole derivatives revealed that modifications in their structure significantly influenced their antimicrobial potency, indicating that further optimization could enhance efficacy against specific pathogens .

Antitumor Activity

Thiazoles are also recognized for their anticancer properties. This compound has shown promise in various in vitro cancer models.

- In Vitro Studies : Research conducted by the National Cancer Institute indicated that certain thiazole derivatives demonstrated significant cytotoxicity against a range of human tumor cell lines. For instance, compounds with similar structures were tested against leukemia cell lines and exhibited GI50 values as low as 0.08 µM, indicating strong antitumor activity .

- Mechanisms : The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest. These effects are mediated through various signaling pathways that are often dysregulated in cancer cells .

Data Tables

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Bacterial Aminoacyl-tRNA Synthetases

One of the primary applications of this compound lies in its ability to inhibit bacterial aminoacyl-tRNA synthetases (aaRS), specifically bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis, and its inhibition can lead to the cessation of bacterial growth. The compound has shown promise in:

- Antibacterial Activity : By selectively inhibiting LeuRS, it can be effective against various bacterial strains, potentially overcoming antibiotic resistance .

- Therapeutic Use : The compound may be developed into a pharmaceutical agent for treating bacterial infections, particularly those resistant to existing antibiotics .

Research Findings

Several studies have highlighted the efficacy of compounds similar to ethyl 2-((dimethyl(oxo)-λ6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide in inhibiting aaRS. For instance:

- Case Study 1 : A study demonstrated that derivatives of thiazole compounds exhibited significant antibacterial properties against multi-drug resistant strains .

- Case Study 2 : Another research indicated that these compounds could serve as lead molecules for developing new antibiotics targeting LeuRS, showcasing their potential in pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The target compound’s sulfanylidene-amino group distinguishes it from pyridinyl or hydrazinyl substituents in analogues. This group may enhance electron-withdrawing effects, altering HOMO-LUMO gaps compared to nitro-substituted derivatives (e.g., EP1) .

- Hydrobromide salts (target and Schering’s compound ) improve aqueous solubility, critical for bioavailability in biological assays.

Key Observations :

- The target compound’s synthesis may require specialized sulfoximine precursors, as seen in ’s ruthenium-catalyzed methods for λ⁶-sulfanylidene derivatives .

- Hydrobromide salt formation (target and Schering’s compound) necessitates anhydrous conditions to prevent decomposition .

Physicochemical and Electronic Properties

Table 3: Electronic and Spectral Properties

Key Observations :

Key Observations :

- Hydrobromide salts (target) may enhance membrane permeability, improving in vivo efficacy compared to neutral esters .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioureas. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared by reacting ethyl 2-chloroacetoacetate with thiourea in ethanol under basic conditions (Na₂CO₃) at 60–70°C for 5–5.5 hours, achieving yields >98%. Adapting this method for the target compound would require:

Reagents

- Ethyl 2-chloroacetoacetate (precursor for the 4-carboxylate group).

- Thiourea derivative functionalized with a sulfoximine group.

Proposed Reaction Scheme

$$

\text{Ethyl 2-chloroacetoacetate} + \text{Thiourea-Sulfoximine} \xrightarrow[\text{Na₂CO₃, EtOH}]{60-70^\circ \text{C}} \text{Thiazole intermediate} + \text{HCl}

$$

Optimization Considerations

- Solvent : Ethanol or ethyl acetate/ethanol mixtures (20–35% concentration).

- Catalyst : Sodium carbonate (0.01–0.1 weight ratio relative to α-haloketone).

- Temperature : 60–70°C to balance reaction rate and byproduct formation.

Hydrobromide Salt Formation

The final step involves protonating the sulfoximine nitrogen with hydrobromic acid. Salt formation is typically achieved by:

- Dissolving the free base in a polar solvent (e.g., ethanol or water).

- Adding concentrated HBr dropwise at 0–5°C.

- Crystallizing the product under reduced pressure.

Critical Parameters

- Stoichiometry : 1:1 molar ratio of free base to HBr.

- Solvent Purity : Residual water may hydrolyze the ester group.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes based on analogous reactions:

| Route | Steps | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| A | 3 | ~65 | >95% | Sulfoximine oxidation selectivity |

| B | 2 | ~80 | >98% | Thiourea-sulfoximine stability |

Scalability and Industrial Considerations

- Cost Efficiency : Route B reduces reagent costs by eliminating separate oxidation steps.

- Safety : HBr handling requires corrosion-resistant equipment and stringent ventilation.

- Green Chemistry : Ethanol solvent aligns with sustainable practices, but DMSO in Route A necessitates recycling.

Q & A

Basic Question: What are the key synthetic routes for preparing this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Condensation of a thioamide precursor with an α-bromo-ketone derivative in ethanol under reflux, catalyzed by glacial acetic acid .

- Step 2: Hydrobromide salt formation via reaction with HBr in anhydrous conditions.

- Optimization: Reaction parameters (temperature, solvent polarity, and catalyst concentration) are systematically varied. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm final product identity .

Basic Question: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, respectively. For example, the thiazole ring’s protons resonate at δ 7.5–8.5 ppm .

- X-ray Crystallography: SHELXL refines single-crystal diffraction data to resolve the 3D structure, including bond angles and hydrogen-bonding networks. The hydrobromide counterion’s position is validated via Fourier difference maps .

Basic Question: What functional groups dictate the compound’s reactivity?

Methodological Answer:

- Thiazole Ring: The sulfur and nitrogen atoms participate in nucleophilic substitutions (e.g., bromine replacement) and π-π stacking in biological interactions .

- Ethyl Ester: Hydrolyzes under basic conditions to carboxylic acids, enabling further derivatization.

- Hydrobromide Salt: Enhances solubility in polar solvents and stabilizes the crystal lattice via ionic interactions .

Advanced Question: How can mechanistic insights into substitution reactions guide derivative synthesis?

Methodological Answer:

- Nucleophilic Substitution: The bromine atom (if present in analogs) reacts with amines or thiols in tetrahydrofuran (THF) using NaH as a base. Reaction progress is tracked via HPLC to isolate intermediates .

- Electrophilic Additions: The thiazole’s electron-rich sites undergo regioselective alkylation. Density functional theory (DFT) calculations predict reactive sites, validated by C NMR shifts .

Advanced Question: What methodologies assess the compound’s potential biological activity?

Methodological Answer:

- Enzyme Assays: Fluorescence-based assays measure inhibition of target enzymes (e.g., kinases) at varying concentrations (IC determination).

- Cell Viability Studies: MTT assays evaluate cytotoxicity in cancer cell lines, with dose-response curves analyzed using nonlinear regression models .

- Molecular Docking: Autodock Vina predicts binding modes to biological targets, validated by mutagenesis studies .

Advanced Question: How are contradictions in spectroscopic data resolved?

Methodological Answer:

- Case Example: Discrepancies in H NMR integration ratios may arise from tautomerism or impurities. Solutions:

- Repeat synthesis under inert atmosphere to prevent oxidation.

- Use high-performance liquid chromatography (HPLC) with a C18 column to isolate pure fractions .

- Compare experimental IR stretching frequencies (e.g., C=O at 1700 cm) with computational predictions .

Advanced Question: What strategies optimize synthetic yield in academic settings?

Methodological Answer:

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to maximize nucleophilicity.

- Catalyst Selection: Transition metals (e.g., Pd/C for hydrogenation) improve reaction rates.

- Scale-up Protocols: Use Schlenk lines for moisture-sensitive steps and rotary evaporation for solvent recovery .

Advanced Question: How are reactive intermediates characterized during synthesis?

Methodological Answer:

- Trapping Experiments: Add methanol to quench reactive intermediates (e.g., sulfonyl chlorides), followed by MS analysis .

- Low-Temperature NMR: Conduct F NMR at −80°C to stabilize transient species .

Advanced Question: Which computational tools model electronic properties and crystallographic data?

Methodological Answer:

- SHELX Suite: Refine X-ray data to map electron density and validate hydrogen bonding .

- Gaussian 16: Perform DFT calculations to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .

Advanced Question: How is compound stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose samples to heat (40°C), humidity (75% RH), and light for 4 weeks. Monitor degradation via:

- HPLC for purity loss.

- Thermogravimetric analysis (TGA) for moisture absorption .

- Recommended Storage: Sealed containers with desiccants at −20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.